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N,N-Diisobutyl-2-

(octyl(phenyl)phosphoryl)acetamid

e

Cat. No.: B034415 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for n-

octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), a key reagent in

chemical separations and a molecule of interest in various research applications. This

document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS), offering valuable data for its identification, characterization,

and quality control.

Introduction to CMPO
CMPO is a neutral organophosphorus extractant known for its efficiency in extracting actinides

and lanthanides from acidic nuclear waste streams. Its structural features, comprising a

phosphine oxide, a phenyl group, an octyl chain, and a carbamoylmethyl group with diisobutyl

substituents, give rise to a unique spectral profile that is crucial for its analysis and for

understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of CMPO, providing detailed

information about its carbon, phosphorus, and hydrogen framework.
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Table 1: 31P NMR Spectral Data of CMPO

Nucleus Chemical Shift (δ) in ppm Solvent

31P 37.61 CDCl₃

Table 2: 13C NMR Spectral Data of CMPO

Carbon Atom Chemical Shift (δ) in ppm Solvent

C=O 167.3 CDCl₃

P-CH₂-C=O 37.3 (d, JPC = 56.5 Hz) CDCl₃

Phenyl C (ipso) 130.5 (d, JPC = 98.0 Hz) CDCl₃

Phenyl C (ortho) 131.5 (d, JPC = 9.5 Hz) CDCl₃

Phenyl C (meta) 128.8 (d, JPC = 11.5 Hz) CDCl₃

Phenyl C (para) 132.0 CDCl₃

Note: Complete assignment of all aliphatic carbons is not available in the cited literature. The

provided data highlights the key structural moieties.

A general protocol for obtaining NMR spectra of CMPO is as follows:

Sample Preparation: Dissolve approximately 10-50 mg of CMPO in 0.6-0.7 mL of a suitable

deuterated solvent (e.g., chloroform-d, CDCl₃). For 31P NMR, a concentration of >0.1 mM is

recommended for adequate signal-to-noise. The use of an internal standard like

tetramethylsilane (TMS) for 1H and 13C NMR allows for accurate chemical shift referencing.

For 31P NMR, 85% H₃PO₄ is commonly used as an external reference.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

For 13C and 31P NMR, proton decoupling is typically employed to simplify the spectra and

improve sensitivity.
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Set appropriate acquisition parameters, including pulse width, relaxation delay (e.g., 1-5

seconds), and number of scans. For quantitative analysis, a longer relaxation delay and

inverse-gated decoupling might be necessary.

Data Acquisition: Acquire the Free Induction Decay (FID) for each nucleus (1H, 13C, 31P).

Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain

NMR spectrum. Phase and baseline correct the spectrum for accurate analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in CMPO based on their

characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for CMPO

Wavenumber
(cm⁻¹)

Functional Group Vibrational Mode Expected Intensity

~2960-2850 C-H (alkyl) Stretching Strong

~1645 C=O (amide) Stretching Strong

~1465 P-C (phenyl) Stretching Medium

~1260 P=O Stretching Strong

~700-750 C-H (aromatic) Out-of-plane bending Medium-Strong

Note: The exact peak positions can vary slightly depending on the sample preparation method

and the physical state of the sample.

A typical procedure for acquiring an FTIR spectrum of solid CMPO is the KBr pellet method:

Sample Preparation:

Grind a small amount of CMPO (1-2 mg) with approximately 100-200 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder

is obtained. KBr is transparent in the IR region.
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Place the mixture into a pellet-forming die.

Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent

pellet.

Instrument Setup:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Collect a background spectrum of the empty sample compartment to subtract atmospheric

and instrumental interferences.

Data Acquisition: Record the IR spectrum of the sample, typically in the range of 4000 to 400

cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of CMPO, which aids in its identification and structural confirmation.

Table 4: Expected Mass-to-Charge Ratios (m/z) in the Mass Spectrum of CMPO

m/z Ion Description

407.3 [M]⁺ Molecular Ion

350.2 [M - C₄H₉]⁺ Loss of a butyl group

294.2 [M - C₈H₁₇]⁺ Loss of the octyl group

224.1 [C₈H₁₇(C₆H₅)PO]⁺

Fragment containing the

phosphine oxide and

octyl/phenyl groups

141.1 [C₆H₅(CH₂)PO]⁺

Fragment containing the

phenyl and phosphine oxide

moiety
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Note: The fragmentation pattern can be complex and may vary depending on the ionization

technique and energy.

A general protocol for obtaining a mass spectrum of CMPO using Gas Chromatography-Mass

Spectrometry (GC-MS) with Electron Ionization (EI) is as follows:

Sample Preparation: Prepare a dilute solution of CMPO in a volatile organic solvent (e.g.,

dichloromethane or hexane).

GC Separation:

Inject the sample into a gas chromatograph equipped with a suitable capillary column

(e.g., a low-polarity phase like 5% diphenyl/95% dimethyl polysiloxane).

Use a temperature program to separate CMPO from any impurities. For example, an initial

oven temperature of 60°C held for a few minutes, followed by a ramp to 300°C.

Ionization: The separated compound enters the mass spectrometer's ion source, where it is

bombarded with high-energy electrons (typically 70 eV) to generate a molecular ion and

various fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or ion trap).

Detection: An electron multiplier detects the ions, and the resulting signal is processed to

generate a mass spectrum.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure of CMPO.
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Caption: General workflow for the spectroscopic analysis and structure elucidation of CMPO.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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